Aconitic acid

Description

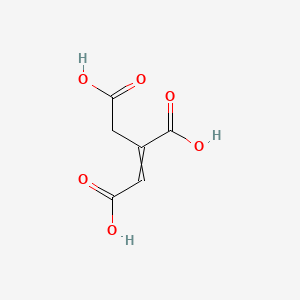

Structure

3D Structure

Properties

Molecular Formula |

C6H6O6 |

|---|---|

Molecular Weight |

174.11 g/mol |

IUPAC Name |

prop-1-ene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

GTZCVFVGUGFEME-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=CC(=O)O)C(=O)O)C(=O)O |

Color/Form |

LEAFLETS & PLATES FROM WATER WHITE CRYSTALLINE POWDER WHITE OR YELLOWISH CRYSTALLINE SOLID |

melting_point |

194-195 °C (WITH DECOMP) |

physical_description |

White to yellowish solid; [Hawley] colourless or yellow crystals, leaves, or plates; pleasant winey acid taste; almost odourless |

solubility |

2.45 M 1 G DISSOLVES IN 5.5 ML WATER @ 13 °C, 2 ML @ 25 °C; SOL IN 2 PARTS 88% ALCOHOL @ 12 °C; SLIGHTLY SOL IN ETHER soluble in water and alcohol |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Aconitic Acid in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the function of aconitic acid within the Krebs (Tricarboxylic Acid) cycle. Aconitase (EC 4.2.1.3), an iron-sulfur protein, catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, a critical step for subsequent oxidative decarboxylation reactions. This conversion proceeds via the enzyme-bound intermediate, cis-aconitate, the conjugate base of cis-aconitic acid. This document details the enzymatic mechanism, presents key kinetic data, outlines established experimental protocols for enzyme analysis, and discusses the relevance of aconitase as a target for drug development.

Introduction: The Pivotal Isomerization Step

The Krebs cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA into carbon dioxide, thereby generating reducing equivalents (NADH and FADH₂) for ATP production. The second step of this cycle involves the conversion of citrate, a tertiary alcohol, into its isomer, isocitrate, a secondary alcohol. This isomerization is crucial because the hydroxyl group of a tertiary alcohol cannot be readily oxidized. The enzyme aconitase facilitates this transformation, ensuring the cycle can proceed to the first oxidative decarboxylation step catalyzed by isocitrate dehydrogenase.[1] Aconitic acid, in its cis-aconitate form, is not a free substrate or product but an essential, transiently formed intermediate that remains bound to the enzyme during the reaction.[2]

The Aconitase Enzyme and its Catalytic Mechanism

Aconitase is a unique hydro-lyase that contains a [4Fe-4S] iron-sulfur cluster in its active state.[1] Unlike most iron-sulfur proteins that participate in redox reactions, the cluster in aconitase is directly involved in catalysis by coordinating the substrate and facilitating the removal and addition of a water molecule.[2] In eukaryotes, two isoforms exist: the mitochondrial aconitase (ACO2), which is a core component of the Krebs cycle, and a cytosolic aconitase (ACO1), which exhibits a dual function. In iron-depleted cells, ACO1 loses its Fe-S cluster and functions as Iron Regulatory Protein 1 (IRP1), a post-transcriptional regulator of iron metabolism.[3][4]

The conversion of citrate to isocitrate is a two-step process involving dehydration and hydration:

-

Dehydration: A catalytic base in the enzyme's active site (Serine-642) abstracts a proton from citrate, while a catalytic acid (Histidine-101) protonates the hydroxyl group, leading to its elimination as a water molecule. This forms the enzyme-bound intermediate, cis-aconitate.[2]

-

Stereospecific Flip: The cis-aconitate intermediate undergoes a 180° "flip" within the active site. This reorientation is critical for the stereospecificity of the subsequent hydration step.[2]

-

Hydration: The water molecule is added back across the double bond in a stereospecific manner, with the roles of the catalytic residues reversed, to form (2R,3S)-isocitrate.[2] This trans-addition of water, enabled by the flip, ensures the correct isomer is produced for the next step in the cycle.

Quantitative Data and Enzyme Kinetics

The aconitase reaction is reversible and operates near equilibrium within the mitochondria, with a standard Gibbs free energy change (ΔG°′) of approximately +5 kJ/mol.[1] The direction of the reaction is primarily driven by the rapid consumption of isocitrate by the subsequent enzyme, isocitrate dehydrogenase, which is a major regulatory point in the cycle.[1] Under typical physiological conditions, the equilibrium mixture consists of approximately 88% citrate, 4% cis-aconitate, and 8% isocitrate.[5]

The kinetic parameters of aconitase vary depending on the enzyme source and assay conditions. The following table summarizes representative kinetic data for aconitase.

| Enzyme Source | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Escherichia coli (AcnB) | Citrate | 3320 ± 1030 | 4488.6 ± 696.6 | 1.40 x 10⁶ |

| Homo sapiens (ACO2) | Isocitrate | 35 (K_I_ for competitive inhibition by NO) | Not specified | Not specified |

(Data for E. coli AcnB from Benchchem[6]. Data for human ACO2 from PubMed[7]. Note: Comprehensive kinetic data for all substrates across various species is extensive; this table provides illustrative examples.)

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical transformation catalyzed by aconitase and a logical workflow for a common experimental assay.

Caption: The isomerization of citrate to isocitrate via the cis-aconitate intermediate.

Caption: Workflow for a coupled spectrophotometric assay of aconitase activity.

Experimental Protocols

Studying aconitase activity is fundamental to understanding mitochondrial function and the impact of various compounds on the Krebs cycle. Two primary spectrophotometric methods are widely employed.

Coupled Spectrophotometric Assay (Indirect)

This is the most common method, leveraging the subsequent reaction in the Krebs cycle.

-

Principle: Aconitase converts citrate to isocitrate. An excess of purified isocitrate dehydrogenase (IDH) is added to the reaction mixture, along with its cofactor NADP⁺. IDH immediately oxidizes the newly formed isocitrate, which is coupled to the reduction of NADP⁺ to NADPH. The rate of NADPH formation is directly proportional to the aconitase activity and can be monitored by measuring the increase in absorbance at 340 nm.[6]

-

Methodology:

-

Sample Preparation: Tissues or cells are homogenized in an ice-cold buffer. For specific measurement of mitochondrial aconitase, mitochondria are isolated from the homogenate via differential centrifugation. The final sample (lysate or mitochondrial fraction) protein concentration is determined.

-

Reaction Mixture: A master mix is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing sodium citrate (substrate), NADP⁺, MgCl₂ (a cofactor for IDH), and a known activity of isocitrate dehydrogenase.

-

Assay Execution: The sample containing aconitase is added to a 96-well UV-transparent plate. The reaction is initiated by adding the reaction mixture.

-

Data Acquisition: The plate is immediately placed in a microplate reader, and the absorbance at 340 nm is measured kinetically (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Analysis: The aconitase activity is calculated from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Direct Spectrophotometric Assay

This method directly measures the formation of the cis-aconitate intermediate.

-

Principle: The double bond in the cis-aconitate molecule results in absorbance of ultraviolet light at 240 nm. By starting the reaction with a high concentration of citrate or isocitrate, the rate of formation of cis-aconitate can be monitored directly by the increase in absorbance at 240 nm. This method is not coupled and thus measures only aconitase activity.

-

Methodology:

-

Sample Preparation: As described in section 5.1.

-

Reaction Mixture: A simple reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and a high concentration of the substrate (e.g., 20 mM citrate).

-

Assay Execution: The reaction is initiated by adding the sample to the substrate mixture in a UV-transparent cuvette or microplate.

-

Data Acquisition: The absorbance at 240 nm is monitored kinetically.

-

Analysis: The activity is calculated from the rate of absorbance change using the molar extinction coefficient of cis-aconitate.

-

Relevance in Drug Development

Aconitase presents a potential target for therapeutic intervention due to its central metabolic role and its sensitivity to oxidative stress.

-

Toxicology: Aconitase is famously inhibited by fluoroacetate, a potent poison. Fluoroacetate is converted in vivo to fluorocitrate, which acts as a competitive inhibitor of aconitase, thereby halting the Krebs cycle.[2] Understanding the inhibition of aconitase is crucial for toxicological studies.

-

Oncology: Altered citrate metabolism is a hallmark of many cancers. The export of mitochondrial citrate to the cytosol is essential for fatty acid synthesis required by proliferating cancer cells. Modulating aconitase activity could therefore impact the metabolic reprogramming that supports tumor growth.

-

Neurodegenerative Diseases: Mitochondrial dysfunction and oxidative stress are implicated in neurodegenerative diseases. Aconitase is particularly sensitive to inactivation by reactive oxygen species, and its reduced activity is a marker of oxidative damage in conditions like Friedreich's ataxia and Alzheimer's disease.[8][9] Compounds that protect or restore aconitase activity could have therapeutic potential.

Conclusion

While often described simply as an intermediate, aconitic acid, in the form of enzyme-bound cis-aconitate, is at the heart of a critical isomerization reaction that enables the progression of the Krebs cycle. The enzyme responsible, aconitase, is a sophisticated catalyst whose dual function in metabolism and iron regulation, and its sensitivity to oxidative stress, make it a subject of intense interest. The quantitative kinetic data and robust experimental protocols available allow for detailed investigation of its role in health and disease, opening avenues for novel therapeutic strategies in oncology, neurodegeneration, and metabolic disorders.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Aconitase - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Metabolic regulation of citrate and iron by aconitases: role of iron-sulfur cluster biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Mitochondrial aconitase reaction with nitric oxide, S-nitrosoglutathione, and peroxynitrite: mechanisms and relative contributions to aconitase inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Aconitase Activity: A Substrate of the Mitochondrial Lon Protease | Springer Nature Experiments [experiments.springernature.com]

Aconitic Acid in Flora: A Technical Guide to its Natural Occurrence, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid with two isomers, cis-aconitic acid and trans-aconitic acid, is a key intermediate in the Krebs cycle (Tricarboxylic Acid Cycle) in all aerobic organisms.[1] In the plant kingdom, it transcends its fundamental metabolic role, accumulating in significant quantities in certain species and participating actively in defense mechanisms against both biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for aconitic acid in plants, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Abundance of Aconitic Acid

Aconitic acid is ubiquitously present in the plant kingdom as an intermediate of the citric acid cycle. However, several plant species, particularly within the grass family (Poaceae), accumulate substantial amounts of this organic acid, with the trans-isomer being the more stable and predominant form.[2]

Major Accumulators

Sugarcane (Saccharum officinarum L.) and sweet sorghum (Sorghum bicolor L. Moench) are the most prominent accumulators of aconitic acid, where it can constitute a significant portion of the organic acid profile.[2][3] Its concentration is notably high in the leaves and stalks, and it becomes concentrated in byproducts of sugar processing such as molasses.[3][4]

Other notable plant sources include:

-

Grasses: A study of 94 grass species found that 47% accumulated high levels of trans-aconitic acid.[1] This includes common cereals such as wheat (Triticum aestivum), barley (Hordeum vulgare), maize (Zea mays), and rye.[1]

-

Medicinal Plants: The medicinal plant Echinodorus grandiflorus, used in Brazil to treat rheumatoid arthritis, contains high levels of trans-aconitic acid.[1]

-

Other Plants: Aconitic acid was first isolated from Aconitum napellus.[1]

Quantitative Abundance

The concentration of aconitic acid in plants varies significantly depending on the species, cultivar, plant part, developmental stage, and environmental conditions. The following tables summarize the reported quantitative data for aconitic acid in various plants.

| Plant Species | Cultivar/Variety | Plant Part | Aconitic Acid Concentration | Stress Condition | Reference(s) |

| Sugarcane (Saccharum officinarum) | College 39 | Leaves | 0.80 - 2.33% of dry weight | Not specified | [4] |

| Alunan, Hawaii 44-3098, College 39 | Juice | 0.44 - 2.07% of dry solids (809 - 3,799 mg/L) | Not specified | [4] | |

| LCP85-384 | Cane Leaf Matter (CLM) Juice | 3-6 times higher than in stalks | Not specified | [5] | |

| Not specified | Molasses | 2.17 - 3.64% of Brix solids | Not specified | [4] | |

| Six cultivars in Maharashtra | Juice | ~1% on Brix solids | Not specified | [6] | |

| Maize (Zea mays) | Not specified | Shoots and Roots | Predominant organic acid | Aluminum toxicity | [1] |

| Not specified | Leaves | Increased levels of organic acids | Northern Corn Leaf Blight infestation | [1][2] | |

| Not specified | Root Exudates | Increased levels of organic acids | Nutrient deficiency | [7][8] | |

| Wheat (Triticum aestivum) | Not specified | Leaves | Accumulates trans-aconitic acid | Powdery mildew infection | [1] |

| Jingdong 8 (susceptible) and resistant NIL | Leaves | Transcriptome changes in response to powdery mildew | Powdery mildew infection | [9] | |

| Barley (Hordeum vulgare) | Not specified | General | Sensitive to aluminum toxicity | Aluminum toxicity | [10] |

| Sorghum (Sorghum bicolor) | No. 5 Gambela | Juice | Accumulates trans-aconitic acid | Pest resistance | [11] |

Biosynthesis of Aconitic Acid in Plants

Aconitic acid is synthesized in plants primarily through the Krebs cycle, which occurs in the mitochondria. The enzyme aconitase plays a central role in the reversible isomerization of citrate (B86180) to isocitrate, with cis-aconitate as an intermediate. Trans-aconitic acid, the more stable isomer, can then be formed from cis-aconitate.

Biological Roles in Plants

Beyond its role in primary metabolism, aconitic acid plays a significant role in plant defense and stress tolerance.

-

Antifeedant: High concentrations of trans-aconitic acid in certain grasses act as a deterrent to herbivores.[1]

-

Antifungal: Aconitic acid has been shown to accumulate in wheat as a protective mechanism against powdery mildew.[1]

-

Aluminum Toxicity Defense: In maize, aconitic acid is one of the predominant organic acids produced to chelate toxic aluminum ions in the soil, thereby protecting the plant.[1]

-

Carbon Storage: In some plants, trans-aconitate is stored as a "tricarboxylic acid pool".[1]

Proposed Signaling Pathway in Plant Defense

While a specific, detailed signaling pathway centered on aconitic acid is not yet fully elucidated, its role as a defense compound suggests its integration into the broader plant defense signaling network. The accumulation of aconitic acid in response to pathogen attack, such as powdery mildew in wheat, indicates it may function as a downstream effector molecule or a signaling molecule itself. Its biosynthesis is linked to the Krebs cycle, a central hub of cellular metabolism that is known to be reconfigured during immune responses to provide energy and building blocks for defense compound synthesis. The following diagram proposes a potential logical relationship for the role of aconitic acid in plant defense.

Experimental Protocols

Accurate quantification of aconitic acid in plant tissues is crucial for research and developmental applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

General Experimental Workflow

Detailed Methodologies

1. Sample Preparation and Extraction

-

Objective: To extract organic acids, including aconitic acid, from the plant matrix while minimizing degradation.

-

Protocol:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg) into a microcentrifuge tube.

-

Add a pre-chilled extraction solvent. A common solvent is a mixture of methanol (B129727) and water (e.g., 80:20 v/v) or acidified water.

-

Vortex the mixture thoroughly and incubate at a low temperature (e.g., 4°C) with shaking for a specified time (e.g., 30 minutes).

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted organic acids.

-

2. Solid-Phase Extraction (SPE) for Purification

-

Objective: To remove interfering compounds such as pigments, sugars, and lipids from the crude extract. Anion exchange SPE is commonly used for organic acids.

-

Protocol:

-

Condition a strong anion exchange (SAX) SPE cartridge by passing through methanol followed by deionized water.

-

Load the plant extract supernatant onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by a polar solvent (e.g., methanol) to remove other interferences.

-

Elute the organic acids from the cartridge using a strong acid solution (e.g., 2% formic acid in methanol).

-

Dry the eluate under a stream of nitrogen gas and reconstitute in a suitable solvent for HPLC or GC-MS analysis.

-

3. High-Performance Liquid Chromatography (HPLC) Analysis

-

Objective: To separate and quantify aconitic acid isomers.

-

Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: Aconitic acid can be detected at a low UV wavelength, typically around 210 nm.

-

Quantification: Based on a calibration curve generated using certified reference standards of cis- and trans-aconitic acid.

-

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Objective: To provide high sensitivity and specificity for the quantification of aconitic acid, often after derivatization.

-

Derivatization: Organic acids are typically derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

-

Chromatographic Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized organic acids, for example, starting at 70°C and ramping up to 300°C.

-

Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity.

-

Quantification: Using an internal standard and a calibration curve of the derivatized aconitic acid standard.

-

Conclusion

Aconitic acid is a multifaceted organic acid in plants, with significant roles in both primary metabolism and specialized defense strategies. Its high abundance in certain species, particularly sugarcane and sweet sorghum, presents opportunities for its extraction and utilization in various industrial applications, including the development of bio-based polymers and as a platform chemical. For researchers in plant science and drug development, understanding the distribution, abundance, and biological activities of aconitic acid is crucial. The detailed analytical protocols provided in this guide offer a robust framework for the accurate quantification of this important plant metabolite, enabling further exploration of its physiological functions and potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic Analysis of Maize Response to Northern Corn Leaf Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Root exudates contribute to belowground ecosystem hotspots: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome comparison of susceptible and resistant wheat in response to powdery mildew infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aluminium tolerance in barley (Hordeum vulgare L.): physiological mechanisms, genetics and screening methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electroactivity of polyphenols in sweet sorghum (Sorghum bicolor (L.) Moench) cultivars - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure and Stability of Cis- and Trans-Aconitic Acid for Researchers and Drug Development Professionals

December 15, 2025

This technical guide provides a comprehensive overview of the structural and stability differences between cis-aconitic acid and trans-aconitic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, thermodynamic stability, relevant biological pathways, and detailed experimental protocols for the analysis of these isomers.

Introduction: The Significance of Aconitic Acid Isomers

Aconitic acid, systematically named prop-1-ene-1,2,3-tricarboxylic acid, is a tricarboxylic acid with the chemical formula C₆H₆O₆. It exists as two geometric isomers, cis-aconitic acid and trans-aconitic acid, which exhibit distinct physical, chemical, and biological properties. The cis-isomer is a critical intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a fundamental metabolic pathway for cellular energy production. The trans-isomer, while not a direct participant in the central metabolic pathway, is found in various plants and has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory effects. Understanding the structure-activity relationship and relative stability of these isomers is paramount for researchers investigating metabolic pathways and for professionals in drug development exploring their therapeutic potential.

Structural Elucidation of Cis- and Trans-Aconitic Acid

The defining structural difference between cis- and trans-aconitic acid lies in the spatial arrangement of the carboxyl groups around the carbon-carbon double bond. In cis-aconitic acid, the main carbon chain substituents are on the same side of the double bond, while in trans-aconitic acid, they are on opposite sides. This geometric isomerism significantly influences their molecular shape, polarity, and ability to interact with enzymes and other biological molecules.

Table 1: Structural and Physicochemical Properties of Aconitic Acid Isomers

| Property | cis-Aconitic Acid | trans-Aconitic Acid |

| IUPAC Name | (Z)-prop-1-ene-1,2,3-tricarboxylic acid[1][2] | (E)-prop-1-ene-1,2,3-tricarboxylic acid[3] |

| Molecular Formula | C₆H₆O₆[1] | C₆H₆O₆[3] |

| Molecular Weight | 174.11 g/mol [1] | 174.11 g/mol [3] |

| CAS Number | 585-84-2[4] | 4023-65-8[4] |

| Melting Point | 125 °C[1] | 190 °C (decomposes) |

| pKa values | 2.78, 4.41, 6.21[4] | 2.80, 4.46[4] |

Thermodynamic Stability of Aconitic Acid Isomers

The trans-isomer of aconitic acid is the more thermodynamically stable of the two. This increased stability is attributed to reduced steric hindrance between the bulky carboxyl groups when they are positioned on opposite sides of the double bond. In aqueous solutions, an equilibrium exists between the two forms, with the trans-isomer being the predominant species. The interconversion can be facilitated by heat, acidic, or alkaline conditions.

Thermal analysis studies have shown that cis-aconitic acid is significantly less thermally stable than its trans-counterpart. The decomposition of cis-aconitic acid begins with dehydration to form cis-aconitic anhydride (B1165640) at a lower temperature compared to the decomposition of the trans-isomer.

Table 2: Thermodynamic Stability Data for Aconitic Acid Isomers

| Parameter | Value | Conditions | Reference |

| Isomerization of Anhydrides (Calculated) | |||

| ΔHisom (cis to trans-aconitic anhydride) | -30.66 kJ/mol | 450 K | [5] |

| ΔGisom (cis to trans-aconitic anhydride) | -27.48 kJ/mol | 450 K | [5] |

| Thermal Decomposition Onset (TGA) | Argon atmosphere, heating rate of 10 K/min | [5] | |

| cis-Aconitic Acid | 415.1 K (142°C) | [5] | |

| trans-Aconitic Acid | 488.1 K (215°C) | [5] |

Biological Significance and Signaling Pathways

The distinct structures of cis- and trans-aconitic acid dictate their different roles in biological systems.

Cis-Aconitic Acid: An Intermediate in the Krebs Cycle

Cis-aconitic acid is a transient intermediate in the Krebs cycle, formed by the dehydration of citrate, a reaction catalyzed by the enzyme aconitase. The same enzyme then catalyzes the hydration of cis-aconitate to isocitrate. This isomerization is a crucial step in cellular respiration.

Itaconate: An Anti-inflammatory Derivative of Cis-Aconitate

Recent research has highlighted the role of itaconate, a decarboxylation product of cis-aconitate, as a key signaling molecule with anti-inflammatory properties. This positions cis-aconitic acid as a precursor to an important immunomodulatory metabolite.

Trans-Aconitic Acid: Bioactivity and Signaling

Trans-aconitic acid has been shown to possess both antimicrobial and anti-inflammatory properties. Its anti-inflammatory effects are, in part, mediated by the inhibition of tumor necrosis factor-alpha (TNF-α) release and the reduction of neutrophil infiltration in inflammatory models.[6][7][8] Its antimicrobial activity has been demonstrated against Leishmania donovani by blocking its transformation from amastigotes to promastigotes.[9][10]

Experimental Protocols

Separation and Quantification of Aconitic Acid Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of cis- and trans-aconitic acid.

-

Instrumentation:

-

HPLC system with a UV detector.

-

Ion-exclusion or reverse-phase C18 column.

-

-

Reagents:

-

Mobile phase: An aqueous solution of a dilute strong acid, such as sulfuric acid or phosphoric acid, is commonly used for ion-exclusion chromatography. For reverse-phase chromatography, a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid can be employed.[11]

-

Standards: Pure cis- and trans-aconitic acid for calibration.

-

-

Procedure:

-

Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Ion-Exclusion Method:

-

Column: A suitable ion-exclusion column (e.g., Coregel 87H).

-

Mobile Phase: 0.005 N H₂SO₄.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35-65 °C.

-

Detection: UV at 210 nm.

-

-

Reverse-Phase Method:

-

Column: C18 column (e.g., Newcrom R1).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid.[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

-

-

Analysis: The retention times of the peaks in the sample chromatogram are compared with those of the standards to identify the isomers. Quantification is achieved by comparing the peak areas with a calibration curve generated from the standards.

-

Thermal Stability Analysis using TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of the isomers.

-

Instrumentation:

-

TGA instrument.

-

DSC instrument.

-

-

Procedure:

-

A small amount of the sample (typically 5-10 mg) is placed in an aluminum or corundum crucible.[5]

-

The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., argon).[5]

-

TGA: The change in mass of the sample is recorded as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

-

DSC: The heat flow to or from the sample is measured relative to a reference as a function of temperature. Endothermic peaks can indicate melting or dehydration, while exothermic peaks can indicate crystallization or some decomposition processes.

-

Isomerization Studies by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the interconversion of cis- and trans-aconitic acid.

-

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

-

Procedure:

-

A solution of one isomer is prepared in a suitable deuterated solvent (e.g., D₂O).

-

An initial ¹H NMR spectrum is acquired to identify the characteristic signals of the starting isomer.

-

The sample is then subjected to conditions that promote isomerization (e.g., heating).

-

¹H NMR spectra are acquired at different time intervals to monitor the appearance of signals corresponding to the other isomer and the disappearance of the starting isomer's signals.

-

The relative integrals of the characteristic peaks for each isomer are used to determine their concentrations over time, allowing for the study of the isomerization kinetics.

-

Conclusion

The geometric isomerism of cis- and trans-aconitic acid results in significant differences in their structure, stability, and biological roles. Trans-aconitic acid is the more stable isomer, while cis-aconitic acid plays a vital, albeit transient, role in the central metabolic pathway of the Krebs cycle. The biological activities of trans-aconitic acid and the discovery of the immunomodulatory role of itaconate, derived from cis-aconitate, have opened new avenues for research and potential therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for the accurate analysis and characterization of these important molecules, which is essential for advancing our understanding of their function and for the development of new therapeutic strategies.

References

- 1. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ECMDB: cis-Aconitic acid (ECMDB00072) (M2MDB000025) [ecmdb.ca]

- 3. trans-Aconitic acid | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aconitic acid - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]

- 7. Esterification of trans-aconitic acid improves its anti-inflammatory activity in LPS-induced acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Encapsulation of trans-aconitic acid in mucoadhesive microspheres prolongs the anti-inflammatory effect in LPS-induced acute arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRANS-ACONITIC ACID | 4023-65-8 [chemicalbook.com]

- 10. goldbio.com [goldbio.com]

- 11. Separation of trans-Aconitic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Beyond the Krebs Cycle: A Technical Guide to the Diverse Biological Roles of Aconitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitic acid, a key intermediate in the mitochondrial Krebs cycle, is emerging as a multifaceted bioactive molecule with significant biological roles extending beyond its established metabolic functions. This technical guide provides an in-depth exploration of the non-metabolic activities of both cis- and trans-isomers of aconitic acid, with a focus on their immunomodulatory, antiviral, and plant defense properties. We present a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, immunology, and drug development, aiming to stimulate further investigation into the therapeutic and biotechnological potential of aconitic acid and its derivatives.

Introduction

Aconitic acid, a tricarboxylic acid with the chemical formula C₆H₆O₆, exists as two stereoisomers: cis-aconitic acid and trans-aconitic acid.[1] While cis-aconitate is widely recognized for its transient role in the citric acid cycle as an intermediate in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase, a growing body of evidence highlights a range of biological activities that are independent of this central metabolic pathway.[1] These "non-canonical" functions position aconitic acid as a molecule of interest for its potential applications in medicine and agriculture.

This guide delves into these diverse roles, providing a technical overview of the scientific evidence, methodologies for its study, and quantitative data to support future research and development endeavors.

Precursor to the Immunomodulatory Metabolite Itaconic Acid

One of the most significant non-metabolic roles of cis-aconitic acid is its function as the direct precursor to itaconic acid, a potent immunomodulatory and antimicrobial metabolite.[2] In activated immune cells, particularly macrophages, the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), catalyzes the decarboxylation of cis-aconitate to produce itaconic acid.[2][3] This pathway represents a critical juncture between cellular metabolism and innate immunity.

Biosynthesis of Itaconic Acid from cis-Aconitate

The synthesis of itaconic acid is induced in macrophages upon stimulation with pro-inflammatory signals such as lipopolysaccharide (LPS).[3] This process involves the diversion of cis-aconitate from the Krebs cycle.

Caption: Biosynthesis of itaconic acid from cis-aconitate.

Direct Anti-inflammatory and Immunomodulatory Properties

Beyond its role as a precursor to itaconic acid, aconitic acid itself exhibits direct anti-inflammatory effects. Both cis- and trans-isomers have been shown to modulate inflammatory responses in various experimental models.

Inhibition of Pro-inflammatory Mediators

Cis-aconitic acid has been demonstrated to reduce the release of the pro-inflammatory cytokine TNF-α and the phosphorylation of IκBα in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. This suggests that cis-aconitic acid may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Trans-aconitic acid and its derivatives have also shown anti-inflammatory activity. Esterification of trans-aconitic acid to increase its lipophilicity has been found to enhance its ability to reduce cellular infiltration, particularly of neutrophils, in a mouse model of LPS-induced acute arthritis.

Signaling Pathway Modulation

The inhibitory effect of cis-aconitic acid on IκBα phosphorylation points to the NF-κB pathway as a key target. The NF-κB signaling cascade is a central regulator of inflammation, and its inhibition is a major strategy for the development of anti-inflammatory drugs.

Caption: Inhibition of the NF-κB pathway by cis-aconitic acid.

Antiviral Activity

Recent studies have highlighted the potential of cis-aconitic acid as an antiviral agent, particularly against the influenza virus.[4] It has been shown to possess a dual-action mechanism, targeting both viral replication and the host inflammatory response.[4]

Inhibition of Viral Polymerase

Cis-aconitic acid has been found to impair the activity of the influenza viral polymerase, which is essential for the replication of the viral genome.[4] This direct antiviral effect can suppress viral mRNA expression and protein synthesis, thereby inhibiting the propagation of the virus.[4]

Modulation of Host Inflammatory Response

In addition to its direct antiviral effects, cis-aconitic acid also exhibits potent anti-inflammatory properties in the context of viral infection.[4] It can disrupt key inflammatory cascades and reduce the secretion of inflammatory mediators, which can help to mitigate the excessive inflammation and tissue damage often associated with severe influenza infections.[4]

Roles in Plant Biology

In the plant kingdom, trans-aconitic acid accumulates in various species and plays a crucial role in defense mechanisms against herbivores and pathogens, as well as in tolerance to abiotic stress.

Antifeedant Properties

Trans-aconitic acid acts as an effective antifeedant against certain insect herbivores. For example, it has been identified as a resistance factor in barnyard grass against the brown planthopper (Nilaparvata lugens).

Antifungal Defense

Aconitic acid and its derivatives contribute to the antifungal defenses of some plants. In wheat, for instance, trans-aconitic acid can be methylated to form methyl trans-aconitate, which acts as a phytoalexin, a substance produced by plants as a defense against pathogenic microorganisms.

Defense Against Aluminum Toxicity

In acidic soils, aluminum toxicity is a major factor limiting crop productivity. Some plants, such as maize, accumulate and exude organic acids, including trans-aconitic acid, from their roots. These organic acids can chelate the toxic aluminum ions in the soil, preventing their uptake and protecting the plant from damage.[5]

Quantitative Data Summary

A comprehensive summary of the available quantitative data on the biological activities of aconitic acid and its derivatives is presented below. The lack of extensive quantitative data in the literature highlights a significant area for future research.

| Compound | Biological Activity | Assay System | Metric | Value | Reference |

| cis-Aconitic Acid | Anti-inflammatory | LPS-stimulated THP-1 macrophages | Inhibition of TNF-α release | Data not available | |

| trans-Aconitic Acid Diethyl Ester | Anti-inflammatory (Neutrophil migration inhibition) | LPS-induced acute arthritis in mice | In vivo dose | 0.017-172.3 µmol/Kg (oral) | [6] |

| trans-Aconitic Acid Di-n-butyl Ester | Anti-inflammatory (Neutrophil migration inhibition) | LPS-induced acute arthritis in mice | In vivo dose | 0.017-172.3 µmol/Kg (oral) | [6] |

| trans-Aconitic Acid Di-n-octyl Ester | Anti-inflammatory (Neutrophil migration inhibition) | LPS-induced acute arthritis in mice | In vivo dose | 0.017-172.3 µmol/Kg (oral) | [6] |

| cis-Aconitic Acid | Antiviral (Influenza A virus) | A549 cells | EC50 | Data not available | [4] |

| Methyl trans-Aconitate | Antifungal (Blumeria graminis f. sp. tritici) | In vitro | MIC | Data not available |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers wishing to investigate the biological roles of aconitic acid.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α Release in THP-1 Macrophages

Objective: To determine the effect of cis-aconitic acid on the production of TNF-α in LPS-stimulated human THP-1-derived macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

cis-Aconitic acid

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Differentiation of THP-1 monocytes:

-

Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.

-

Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, gently aspirate the medium and wash the adherent macrophages twice with sterile phosphate-buffered saline (PBS).

-

Add fresh, PMA-free complete RPMI-1640 medium and incubate for a further 24 hours.

-

-

Treatment and Stimulation:

-

Prepare a stock solution of cis-aconitic acid in a suitable solvent (e.g., sterile water or DMSO) and dilute to various concentrations in complete RPMI-1640 medium.

-

Remove the medium from the differentiated macrophages and add the different concentrations of cis-aconitic acid.

-

Incubate for 1 hour at 37°C.

-

Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.

-

Incubate for 6-24 hours at 37°C.

-

-

Measurement of TNF-α:

-

After incubation, centrifuge the plate at 400 x g for 10 minutes.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α release for each concentration of cis-aconitic acid compared to the LPS-stimulated control.

-

If possible, determine the IC50 value (the concentration of cis-aconitic acid that causes 50% inhibition of TNF-α release).

-

In Vivo Anti-inflammatory Assay: Mouse Model of Antigen-Induced Arthritis

Objective: To evaluate the anti-arthritic effect of orally administered cis-aconitic acid in a mouse model of antigen-induced arthritis.[7]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Methylated bovine serum albumin (mBSA)

-

Complete Freund's Adjuvant (CFA)

-

cis-Aconitic acid

-

Calipers for measuring joint diameter

-

Materials for histological analysis

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice subcutaneously at the base of the tail with 100 µL of an emulsion containing 100 µg of mBSA in CFA.

-

On day 14, administer an intra-articular injection of 10 µg of mBSA in 10 µL of saline into the right knee joint to induce arthritis. The left knee joint can be injected with saline as a control.

-

-

Treatment:

-

Administer cis-aconitic acid orally (e.g., by gavage) at different doses (e.g., 10, 30, and 90 mg/kg) daily, starting from the day of the intra-articular challenge (day 14) for a specified period (e.g., 7 days). A vehicle control group should be included.

-

-

Assessment of Arthritis:

-

Measure the diameter of the knee joints daily using calipers.

-

Assess leukocyte accumulation in the joint cavity by collecting synovial fluid at the end of the experiment.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-1β) in the periarticular tissue.

-

Perform histological analysis of the knee joints to evaluate inflammation, pannus formation, and cartilage/bone erosion.

-

-

Data Analysis:

-

Compare the changes in joint diameter, leukocyte counts, and cytokine levels between the treated and control groups.

-

Score the histological sections for the severity of arthritis.

-

In Vitro Antiviral Assay: Influenza Virus Polymerase Activity

Objective: To assess the inhibitory effect of cis-aconitic acid on the activity of the influenza virus polymerase.[4]

Materials:

-

Plasmids encoding the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP)

-

A plasmid containing a viral-like reporter gene (e.g., luciferase) flanked by the viral packaging signals

-

Human embryonic kidney 293T (HEK293T) cells

-

Cell culture medium and reagents

-

Transfection reagent

-

cis-Aconitic acid

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the plasmids encoding the polymerase subunits, NP, and the reporter gene using a suitable transfection reagent.

-

-

Treatment:

-

At a specified time post-transfection (e.g., 4 hours), replace the medium with fresh medium containing various concentrations of cis-aconitic acid.

-

-

Luciferase Assay:

-

At 24-48 hours post-transfection, lyse the cells and measure the luciferase activity using a luciferase assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of polymerase activity for each concentration of cis-aconitic acid compared to the untreated control.

-

If possible, determine the EC50 value (the concentration of cis-aconitic acid that causes 50% inhibition of polymerase activity).

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects.

Caption: General workflow for investigating the anti-inflammatory effects of aconitic acid.

Conclusion and Future Directions

Aconitic acid is progressively shedding its reputation as a mere metabolic intermediate and is now being recognized for its diverse and potent biological activities. Its roles as a precursor to the immunomodulatory molecule itaconic acid, coupled with its own direct anti-inflammatory and antiviral properties, make it a compelling candidate for further investigation in the context of human health and disease. In the realm of agriculture, its functions in plant defense offer exciting possibilities for the development of novel strategies to enhance crop resilience.

Despite these promising findings, significant gaps in our knowledge remain. A notable deficiency is the lack of comprehensive quantitative data on the potency of aconitic acid and its derivatives in various biological assays. Future research should prioritize the determination of key pharmacological parameters such as IC50, EC50, and MIC values to enable a more thorough evaluation of its therapeutic and biotechnological potential. Furthermore, a deeper understanding of the molecular mechanisms underlying its diverse effects is crucial for the rational design of novel aconitic acid-based therapeutics and agricultural products. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future endeavors, ultimately paving the way for the translation of our understanding of aconitic acid's non-metabolic roles into tangible applications.

References

- 1. Phenotypic Changes and Oxidative Stress in THP-1 Macrophages in Response to Vanilloids Following Stimulation with Allergen Act d 1 and LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Synthesis and In Vitro Anti-Influenza Virus Evaluation of Novel Sialic Acid (C-5 and C-9)-Pentacyclic Triterpene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening for new macrophage therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aconitic Acid in Sugarcane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a tricarboxylic acid, is a significant organic acid found in high concentrations in sugarcane (Saccharum officinarum), where it can constitute a substantial portion of the total organic acids.[1] Its accumulation is of interest for various reasons, including its impact on sugar processing and its potential as a bio-based platform chemical for the synthesis of polymers and other valuable compounds. This technical guide provides an in-depth overview of the biosynthesis pathway of aconitic acid in sugarcane, compiling available quantitative data, detailing relevant experimental protocols, and visualizing the core pathways and workflows.

The Biosynthetic Pathway of Aconitic Acid in Sugarcane

The biosynthesis of aconitic acid in sugarcane is intrinsically linked to the Krebs cycle (Tricarboxylic Acid Cycle), a central metabolic hub in the mitochondria. The primary isomer that accumulates in sugarcane is trans-aconitate. The pathway involves several key enzymatic steps, starting from citrate (B86180).

The synthesis of aconitic acid in sugarcane is understood to primarily occur through the following steps:

-

Citrate Synthesis: The pathway begins with the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction catalyzed by citrate synthase . This is the first committed step of the Krebs cycle.

-

Conversion of Citrate to cis-Aconitate: The enzyme aconitase (aconitate hydratase) catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an enzyme-bound intermediate.[2] Aconitase is an iron-sulfur protein that is sensitive to oxidative stress.[3]

-

Formation of trans-Aconitate: It is hypothesized that cis-aconitate can be released from the aconitase active site and subsequently converted to the more stable trans-aconitate. This isomerization is likely facilitated by an aconitate isomerase . While the specific gene for this enzyme in sugarcane has not been fully characterized, its activity is inferred from the high accumulation of the trans isomer.

-

Vacuolar Sequestration: trans-Aconitic acid is thought to be transported from the cytoplasm into the vacuole for storage. This sequestration in the vacuole is a key factor in its accumulation to high levels, as it removes it from the active metabolic pool in the cytoplasm and mitochondria. The exact transport mechanism across the tonoplast (vacuolar membrane) in sugarcane is an area of ongoing research, but it is likely mediated by specific organic acid transporters.

Regulatory Aspects

The accumulation of aconitic acid is influenced by various factors, including the developmental stage of the sugarcane plant and environmental conditions. Transcriptomic and metabolomic studies in sugarcane have revealed complex regulatory networks governing carbon metabolism.[4][5] The expression of genes involved in the TCA cycle and sucrose (B13894) metabolism is tightly regulated to balance the demands for energy, growth, and storage.[6] High sucrose levels in mature internodes may influence the flux through the TCA cycle, potentially leading to an overflow of citrate that can be diverted towards aconitate synthesis.

Data Presentation

The following tables summarize the quantitative data on aconitic acid concentrations in various sugarcane tissues and products, as well as kinetic parameters of relevant enzymes.

Table 1: Concentration of Aconitic Acid in Sugarcane

| Sample Type | Concentration | Reference |

| Sugarcane Juice | 0.44% - 2.07% of dry solids | [4] |

| Sugarcane Leaves | 0.80% - 2.33% of dry weight | [4] |

| Sugarcane Molasses | 3% - 7% of molasses | [7] |

| Syrup | 3363.6 ± 589.3 mg/L | [8] |

| Honey (Molasses) | 6110.05 ± 139.5 mg/L | [8] |

Table 2: Kinetic Parameters of Aconitase (from other organisms, as sugarcane-specific data is limited)

| Substrate | Km (mM) | Vmax (units/mg) | Organism | Reference |

| Citrate | 2.9 | Not specified | Sulfolobus acidocaldarius | [9] |

| cis-Aconitate | 0.108 | Not specified | Sulfolobus acidocaldarius | [9] |

| Isocitrate | 0.370 | Not specified | Sulfolobus acidocaldarius | [9] |

Experimental Protocols

Quantification of Aconitic Acid in Sugarcane Juice by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for analyzing organic acids in sugarcane vinasse.[10]

a. Sample Preparation:

-

Centrifuge sugarcane juice at 10,000 x g for 15 minutes to remove suspended solids.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered juice with 0.005 N H₂SO₄ as needed to bring the aconitic acid concentration within the calibration range.

b. HPLC Conditions:

-

Column: Rezex ROA-Organic Acid H+ (8%) column (300 mm x 7.8 mm).

-

Mobile Phase: Isocratic elution with 0.005 N H₂SO₄.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

c. Calibration:

-

Prepare a series of standard solutions of trans-aconitic acid in 0.005 N H₂SO₄ (e.g., 10, 50, 100, 250, 500 mg/L).

-

Inject each standard and construct a calibration curve by plotting peak area against concentration.

d. Quantification:

-

Inject the prepared sugarcane juice sample.

-

Identify the aconitic acid peak based on the retention time of the standard.

-

Quantify the concentration using the calibration curve, accounting for the dilution factor.

Aconitase Activity Assay in Sugarcane Tissues

This protocol is a general method adapted from commercially available kits and can be optimized for sugarcane tissues.[11][12][13]

a. Protein Extraction:

-

Harvest fresh sugarcane tissue (e.g., internodes, leaves) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

b. Aconitase Activity Measurement: The assay is based on the conversion of isocitrate to cis-aconitate, which is monitored by the increase in absorbance at 240 nm.

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4) and 20 mM isocitrate.

-

Add a specific amount of protein extract (e.g., 50-100 µg) to the reaction mixture.

-

Immediately measure the change in absorbance at 240 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the aconitase activity.

c. Calculation of Activity: Aconitase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of cis-aconitate at 240 nm (3.6 mM⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette. One unit of aconitase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis-aconitate per minute under the assay conditions.

Isolation of Vacuoles from Sugarcane Stalks

This protocol is based on a recently optimized method for isolating vacuoles from mature sugarcane stalks.[11][14]

a. Protoplast Isolation:

-

Slice mature sugarcane stalk parenchyma tissue into thin sections.

-

Incubate the tissue in an enzyme solution containing 2.5% Cellulase R-10, 0.6% Macerozyme R-10 in a solution with 0.4 M mannitol (B672) as an osmoticum for 5 hours at 28 °C with gentle shaking.

-

Filter the digest through a nylon mesh to remove undigested tissue.

-

Purify the protoplasts by centrifugation through a Ficoll density gradient.

b. Vacuole Release and Purification:

-

Induce the release of vacuoles from the purified protoplasts through a controlled osmotic shock.

-

Purify the released vacuoles by centrifugation through a Ficoll density gradient.

-

Assess the integrity and purity of the isolated vacuoles using microscopy with neutral red staining (for acidic compartments) and a tonoplast-specific fluorescent dye like MDY-64. Purity can be further confirmed by assaying for the activity of the vacuolar marker enzyme α-mannosidase.

Mandatory Visualizations

Biosynthesis Pathway of Aconitic Acid in Sugarcane

References

- 1. researchgate.net [researchgate.net]

- 2. genecards.org [genecards.org]

- 3. Vacuolar proteomic analysis reveals tonoplast transporters for accumulation of citric acid and sugar in citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated Metabolomics and Transcriptome Analyses Unveil Pathways Involved in Sugar Content and Rind Color of Two Sugarcane Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic changes in the developing sugarcane culm associated with high yield and early high sugar content - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current perspectives on the regulatory mechanisms of sucrose accumulation in sugarcane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite Profiling of Sugarcane Genotypes and Identification of Flavonoid Glycosides and Phenolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agrisera.com [agrisera.com]

- 10. Vacuoles from Sugarcane Suspension Cultures : I. ISOLATION AND PARTIAL CHARACTERIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Integrated Metabolomics and Transcriptome Analyses Unveil Pathways Involved in Sugar Content and Rind Color of Two Sugarcane Varieties [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Standardization of Protocol for Maximizing Isolation Efficiency and Purity of Protoplasts and Lytic Vacuoles from Sugarcane Stalk | Semantic Scholar [semanticscholar.org]

The Isolation of Aconitic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aconitic acid, a tricarboxylic acid with significant potential in the chemical and pharmaceutical industries, has a rich history of discovery and isolation spanning over two centuries. Initially identified in the potent plant Aconitum napellus, its subsequent discovery in sugarcane paved the way for larger-scale production and diverse applications. This document provides an in-depth technical guide to the history of aconitic acid isolation, detailing the evolution of extraction and purification methodologies. It presents experimental protocols for key historical and modern techniques, summarizes quantitative data for comparative analysis, and visualizes relevant biochemical pathways and experimental workflows.

A Journey Through Time: The Discovery and Early Isolation of Aconitic Acid

The story of aconitic acid begins in the early 19th century, a period of burgeoning interest in the chemical constituents of medicinal and poisonous plants.

The First Isolation from Aconitum napellus

In 1820, the Swiss chemist and apothecary Jacques Peschier first isolated aconitic acid from the plant Aconitum napellus, commonly known as monkshood or wolfsbane.[1] While the precise details of Peschier's experimental protocol are not extensively documented in readily available contemporary literature, the methods of the time for isolating organic acids from plants typically involved a series of extraction and precipitation steps.

Inferred 19th-Century Isolation Protocol from Aconitum napellus

It is likely that Peschier's method, or a similar contemporary approach, would have followed these general principles:

-

Maceration and Extraction: The plant material (likely the roots and leaves) would be macerated and extracted with water or a weak acid to bring the organic acids into solution.

-

Clarification: The crude extract would then be clarified by filtration to remove solid plant debris.

-

Precipitation: A salt, such as a calcium or lead salt, would be added to the extract. Many organic acids, including aconitic acid, form insoluble precipitates with these metal ions. This step would selectively precipitate the organic acids from the aqueous solution.

-

Acidification and Liberation: The collected precipitate would be treated with a stronger acid, such as sulfuric acid. This would protonate the aconitate anions, liberating the free aconitic acid, while the metal cation would precipitate out as an insoluble salt (e.g., calcium sulfate (B86663) or lead sulfate).

-

Purification: The resulting solution of aconitic acid would be further purified by filtration and repeated crystallization to yield the isolated acid.

A New Source: Discovery in Sugarcane

For several decades, Aconitum species remained the primary known source of aconitic acid. However, a significant turning point came in 1877 when A. Behr reported the presence of aconitic acid in sugarcane (Saccharum officinarum) juice and raw sugar. This discovery was pivotal, as it identified a readily available and abundant agricultural source for the acid, shifting its potential from a laboratory curiosity to a commercially viable chemical.

The Rise of Sugarcane: Evolution of Industrial Isolation Techniques

The discovery of aconitic acid in sugarcane spurred the development of various methods for its extraction and purification from sugarcane byproducts, particularly molasses, where it becomes concentrated during sugar processing.

Early 20th Century: Precipitation Methods

Early industrial efforts to recover aconitic acid from sugarcane molasses focused on precipitation techniques, mirroring the classical methods used for its initial isolation from plant extracts.

Experimental Protocol: Precipitation of Calcium Aconitate from Molasses

This method relies on the low solubility of calcium aconitate in the presence of high concentrations of sugars.

-

Dilution and pH Adjustment: Blackstrap molasses is diluted with water to a specific Brix (sugar concentration), typically around 50-60° Brix. The pH is then adjusted with lime (calcium hydroxide) to a range of 6.5-7.0.

-

Heating and Precipitation: The limed molasses is heated to a temperature of 80-95°C and held for a period to facilitate the precipitation of calcium aconitate.

-

Separation: The precipitated calcium aconitate is separated from the hot molasses by centrifugation or filtration.

-

Washing: The collected calcium aconitate cake is washed with hot water to remove residual sugars and other impurities.

-

Liberation of Aconitic Acid: The purified calcium aconitate is then treated with a strong acid, such as sulfuric acid, to liberate the free aconitic acid. The insoluble calcium sulfate is removed by filtration.

-

Crystallization: The aconitic acid solution is concentrated and cooled to induce crystallization. The crystals are then collected and dried.

Mid-20th Century to Present: Solvent Extraction and Ion Exchange

As chemical engineering principles advanced, more sophisticated and efficient methods for aconitic acid isolation were developed, including liquid-liquid extraction and ion exchange chromatography.

Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate (B1210297)

This method leverages the differential solubility of aconitic acid in an organic solvent compared to the aqueous molasses solution.

-

Acidification: Sugarcane molasses is diluted and acidified with a strong acid, such as sulfuric acid, to a pH of approximately 1.5-2.0. This converts the aconitate salts to the more solvent-soluble free acid form.

-

Extraction: The acidified molasses is brought into contact with an immiscible organic solvent, such as ethyl acetate, in a counter-current extraction column or a series of mixer-settlers. The aconitic acid preferentially partitions into the ethyl acetate phase.

-

Back-Extraction: The aconitic acid is then recovered from the ethyl acetate by extraction with water.

-

Concentration and Crystallization: The aqueous solution of aconitic acid is concentrated by evaporation, and the acid is crystallized by cooling. The crystals are separated and dried.

Experimental Protocol: Ion Exchange Chromatography

This technique utilizes a resin to selectively bind the aconitate anions, allowing for their separation from the sugars and other components of molasses.

-

Column Preparation: A chromatography column is packed with a strong anion exchange resin. The resin is typically pre-treated and regenerated according to the manufacturer's instructions.

-

Loading: Diluted and filtered molasses, with its pH adjusted to be slightly alkaline, is passed through the column. The aconitate and other organic anions bind to the resin, while the neutral sugar molecules pass through.

-

Washing: The column is washed with deionized water to remove any remaining sugars.

-

Elution: The bound aconitic acid is eluted from the resin by passing a solution of a strong acid, such as sulfuric or hydrochloric acid, through the column.

-

Purification and Crystallization: The eluate, containing the aconitic acid, is then further purified and crystallized as described in the previous methods.

Quantitative Analysis: A Comparison of Isolation Methods

The efficiency of aconitic acid isolation has significantly improved with the evolution of extraction technologies. The following table summarizes typical yields and purities achieved with different methods.

| Isolation Method | Source Material | Typical Yield | Typical Purity | Reference |

| Precipitation | Sugarcane Molasses | 40-60% | 90-95% | [2] |

| Liquid-Liquid Extraction (Ethyl Acetate) | Sugarcane Molasses | 60-70% | >99% | [2] |

| Ion Exchange Chromatography | Sugarcane Molasses | >80% | >98% | [2] |

Biochemical Significance: Aconitic Acid in the Citric Acid Cycle

cis-Aconitate, an isomer of aconitic acid, is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway in all aerobic organisms for the production of energy. The enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate, with cis-aconitate as a bound intermediate.

Figure 1: The role of aconitase in the conversion of citrate to isocitrate via cis-aconitate.

Visualizing the Workflow: From Sugarcane to Pure Aconitic Acid

The following diagram illustrates a generalized modern workflow for the isolation of aconitic acid from sugarcane molasses, incorporating the key steps of precipitation and further purification.

Figure 2: A generalized workflow for the isolation of aconitic acid from sugarcane molasses.

Conclusion

The journey of aconitic acid from its discovery in a toxic plant to its large-scale recovery from a common agricultural byproduct is a testament to the progress of chemical science and technology. The development of increasingly sophisticated isolation techniques has transformed this once-obscure organic acid into a valuable platform chemical with diverse applications. For researchers and professionals in drug development and materials science, understanding the history and the technical evolution of aconitic acid isolation provides a strong foundation for future innovation and application of this versatile molecule.

References

aconitic acid's role as an antifeedant and antifungal agent

An In-depth Technical Guide on its Antifeedant and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitic acid, a naturally occurring unsaturated tricarboxylic acid, is emerging as a significant player in plant defense mechanisms. Found in two isomeric forms, cis-aconitic acid and trans-aconitic acid, the latter is the more stable and biologically active isomer in the context of plant protection. This technical guide provides a comprehensive overview of the role of trans--aconitic acid as a potent antifeedant and antifungal agent, detailing its mechanisms of action, summarizing quantitative efficacy data, and providing detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel, naturally derived pest and pathogen control agents.

Aconitic acid is an intermediate in the tricarboxylic acid (TCA) cycle and is found in various plants, including sugarcane, sweet sorghum, and numerous grasses.[1][2] Its accumulation in certain plant tissues confers a survival advantage by deterring herbivores and inhibiting fungal growth, making it a compound of great interest for agricultural and pharmaceutical applications.[2][3]

Antifeedant Role of trans-Aconitic Acid

trans-Aconitic acid has been identified as a significant antifeedant, most notably against the brown planthopper (Nilaparvata lugens), a major pest of rice.[4] Its presence in non-host plants like barnyard grass is a key factor in their resistance to this insect.[4]

Mechanism of Action

The antifeedant activity of trans-aconitic acid is primarily mediated through the gustatory system of the insect. While the specific receptor in Nilaparvata lugens that binds to trans-aconitic acid has not yet been definitively identified, research on other organic acids and insect gustatory receptors provides a strong basis for a proposed mechanism.

It is hypothesized that trans-aconitic acid interacts with specific gustatory receptors (Grs) on the insect's mouthparts or tarsi. This binding event is thought to trigger a signaling cascade within the gustatory receptor neurons (GRNs), leading to a deterrent behavioral response, i.e., cessation of feeding. This is supported by studies on oxalic acid, another organic acid, which has been shown to inhibit feeding in the brown planthopper by binding to a specific gustatory receptor, NlGr23a.[5]

Quantitative Antifeedant Data

The efficacy of trans-aconitic acid as an antifeedant has been quantified in several studies. The following tables summarize the available data.

| Target Insect | Plant Source | Active Compound | Concentration | Antifeedant Effect | Reference |

| Brown Planthopper (Nilaparvata lugens) | Barnyard Grass | trans-Aconitic Acid | Not specified | Weight loss in insects | [4] |

| Cotton Bollworm (Helicoverpa armigera) | Not applicable | trans-Aconitic Acid | 200 µg/mL | 34.0% growth inhibition | [CN103416400A] |

| Housefly (Musca domestica) | Not applicable | trans-Aconitic Acid | 200 µg/g | 13.4% growth inhibition | [CN103416400A] |

Antifungal Role of Aconitic Acid

Aconitic acid also plays a crucial role in plant defense against fungal pathogens. In wheat, for instance, the accumulation of trans-aconitic acid is part of a protective mechanism against powdery mildew, caused by Blumeria graminis f. sp. tritici.

Mechanism of Action

The antifungal activity of aconitic acid in plants is linked to its conversion into a phytoalexin. Upon fungal infection, trans-aconitic acid is methylated to form methyl trans-aconitate. This methylated form acts as a phytoalexin, a substance that inhibits the growth and development of the invading fungus.

The signaling pathway that triggers this defensive methylation is believed to involve a Mitogen-Activated Protein Kinase (MAPK) cascade. Fungal elicitors, recognized by plant cell receptors, activate a series of protein kinases (MAPKKK, MAPKK, MAPK) that ultimately phosphorylate and activate transcription factors. These transcription factors then upregulate the expression of genes encoding enzymes responsible for phytoalexin biosynthesis, including the methyltransferase that converts trans-aconitic acid to its active phytoalexin form.[6][7][8]

Quantitative Antifungal Data

The antifungal efficacy of organic acids, including aconitic acid, has been evaluated against various phytopathogenic fungi. The following table provides a summary of relevant data.

| Target Fungus | Active Compound | MIC (mg/mL) | Reference |

| Botrytis cinerea | Acetic Acid | >2.0 | [9] |

| Sclerotinia sclerotiorum | Acetic Acid | >2.0 | [9] |

| Fusarium oxysporum | Acetic Acid | >2.0 | [9] |

| Rhizoctonia solani | Acetic Acid | 1.8 | [9] |

| Macrophomina phaseolina | Acetic Acid | 1.8 | [9] |

| Botrytis cinerea | Formic Acid | 0.9 | [9] |

| Sclerotinia sclerotiorum | Formic Acid | 0.7 | [9] |

| Fusarium oxysporum | Formic Acid | 0.9 | [9] |

| Rhizoctonia solani | Formic Acid | 0.6 | [9] |

| Macrophomina phaseolina | Formic Acid | 0.6 | [9] |

| Botrytis cinerea | Propionic Acid | 0.7 | [9] |

| Sclerotinia sclerotiorum | Propionic Acid | 0.6 | [9] |

| Fusarium oxysporum | Propionic Acid | 0.7 | [9] |

| Rhizoctonia solani | Propionic Acid | 0.5 | [9] |

| Macrophomina phaseolina | Propionic Acid | 0.5 | [9] |

Experimental Protocols

Antifeedant Bioassay: Leaf Disc No-Choice Method

This protocol is designed to evaluate the antifeedant activity of aconitic acid against chewing insects.[10]

Materials:

-

trans-Aconitic acid

-

Solvent (e.g., acetone)

-

Fresh host plant leaves (e.g., castor for Spodoptera litura)

-

Leaf disc cutter (cork borer)

-

Petri dishes

-

Filter paper

-

Test insects (e.g., third instar larvae of Spodoptera litura), pre-starved for 4 hours

-

Leaf area meter or image analysis software

Procedure:

-

Preparation of Test Solutions: Dissolve trans-aconitic acid in a suitable solvent to prepare a stock solution. From this, prepare a series of dilutions to achieve the desired test concentrations.

-

Leaf Disc Preparation: Use a leaf disc cutter to punch out uniform discs from fresh host plant leaves.

-

Treatment of Leaf Discs: Dip a leaf disc in a test solution for a few seconds. For the control group, dip leaf discs in the solvent only.

-

Drying: Allow the solvent to evaporate completely from the leaf discs at room temperature.

-

Assay Setup: Place one treated leaf disc in the center of a Petri dish lined with moist filter paper to maintain leaf turgidity.

-

Insect Introduction: Introduce one pre-starved insect larva into each Petri dish.

-

Incubation: Seal the Petri dishes and incubate them in a controlled environment (e.g., 25-28°C, 60-70% relative humidity) for 24 hours.

-

Data Collection: After 24 hours, remove the larvae and the remaining leaf discs. Measure the area of the unconsumed portion of each leaf disc.

-

Calculation: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C - T) / C] * 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.

Antifungal Bioassay: In Vitro Spore Germination Inhibition